N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(piperidine-1-sulfonyl)benzamide
Description
N-{6-Acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(piperidine-1-sulfonyl)benzamide is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a substituted benzamide group.
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-15(27)25-12-9-18-19(13-23)22(31-20(18)14-25)24-21(28)16-5-7-17(8-6-16)32(29,30)26-10-3-2-4-11-26/h5-8H,2-4,9-12,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAJGNWCOZCXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-c]pyridine core. This can be achieved by cyclization reactions involving thiophene derivatives and appropriate nitriles under acidic or basic conditions .
The piperidine-1-sulfonyl group is usually introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of catalysts and solvents that are more suitable for large-scale production can enhance the efficiency and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(piperidine-1-sulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with thienopyridine structures exhibit anticancer properties. Studies have shown that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of thienopyridines have been investigated for their ability to inhibit specific kinases involved in cancer progression.
2. Antimicrobial Properties
There is emerging evidence that thienopyridine derivatives possess antimicrobial activity. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes makes it a candidate for developing new antibiotics.
3. Antiplatelet Agents
Thienopyridines are known for their role as antiplatelet agents, which prevent platelet aggregation. This property is crucial in preventing thrombotic events in patients at risk of cardiovascular diseases. The compound's structural characteristics may enhance its efficacy and selectivity for P2Y12 receptors.
Pharmacological Research
1. Enzyme Inhibition Studies
The compound has been studied for its potential as an enzyme inhibitor. For example, it may inhibit certain proteases or kinases that are pivotal in various signaling pathways related to inflammation and cancer.
2. Neuropharmacological Effects
Initial studies suggest that thienopyridine derivatives could exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
Material Science Applications
1. Organic Electronics
The unique electronic properties of thienopyridine compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transport can enhance device performance.
2. Sensors
Due to their chemical stability and reactivity, these compounds can be utilized in the development of chemical sensors for detecting specific analytes or environmental pollutants.
Case Studies
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or scaffold similarities. Below is a comparative analysis:
Core Heterocyclic Scaffold
- Thieno[2,3-c]pyridine vs. Pyridones, by contrast, are more polar and may exhibit different bioavailability profiles .
Fused Triazolo/Pyrazolo Systems :
Compounds like 3H-pyrazolo[4,3-c][1,2,4]triazolo[1,5-a]pyridine-6-carbonitriles (e.g., 15a–c in ) share fused heterocyclic systems but lack the thiophene ring. This difference may influence binding affinity to enzymatic targets, particularly in antimicrobial contexts .
Functional Group Analysis
| Compound | Key Functional Groups | Potential Biological Implications |
|---|---|---|
| Target Compound | Piperidine-1-sulfonyl, acetyl, cyano | Enhanced solubility (sulfonamide), enzyme inhibition (cyano) |
| 5a–c (Pyridone derivatives) | Benzoyl, alkylsulfanyl | Moderate antimicrobial activity via membrane disruption |
| 15a–c (Triazolo-pyrazolo derivatives) | Carbonitrile, triazole | Possible kinase inhibition due to planar aromaticity |
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thienopyridine core structure with several functional groups that contribute to its biological activity. Its molecular formula is C15H16N4O2S, and it includes an acetyl group, a cyano group, and a piperidine sulfonamide moiety. These structural elements enhance its reactivity and interaction with biological systems.
| Structural Features | Description |
|---|---|
| Thienopyridine Core | Central structure contributing to biological activity |
| Acetyl Group | Enhances solubility and reactivity |
| Cyano Group | Potentially involved in various biological interactions |
| Piperidine Sulfonamide | Provides specific binding characteristics |
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Thienopyridine Core : Cyclization of appropriate precursors under controlled conditions.
- Introduction of Functional Groups : Acetylation and cyanation using reagents like acetic anhydride and cyanogen bromide.
- Sulfonamide Formation : Reaction with piperidine sulfonamide derivatives.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains by disrupting cell wall synthesis or inhibiting metabolic pathways. The presence of functional groups like the cyano group enhances its antibacterial efficacy.
Anticancer Properties
Compounds with similar structural features have been reported to possess anticancer activities. This compound may act on specific molecular targets within cancer cells. Research indicates potential pathways through which this compound could induce apoptosis in cancer cells.
Case Studies and Research Findings
- Antibacterial Efficacy : A study demonstrated that derivatives of thienopyridines exhibited antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was attributed to the inhibition of cell wall synthesis .
- Antitumor Activity : In vitro studies showed that related compounds could inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
- Comparative Analysis : A comparative study highlighted that compounds with similar thienopyridine structures had varying degrees of biological activity depending on their specific functional groups .
Q & A
Basic: What synthetic routes are commonly employed for thieno[2,3-c]pyridine derivatives, and how can they be adapted for this compound?
Thieno[2,3-c]pyridine scaffolds are typically synthesized via cyclization reactions. For example, describes the use of chloroacetic acid and aromatic aldehydes in refluxing acetic anhydride/acetic acid with sodium acetate to form thiazolo-pyrimidine derivatives. Adapting this, the acetyl and cyano groups in the target compound may require stepwise functionalization :
- Cyclization : Start with a thiophene precursor, followed by annulation to form the pyridine ring.
- Sulfonylation : Introduce the piperidine-1-sulfonyl group via nucleophilic substitution (e.g., using a sulfonyl chloride derivative).
- Acetylation : Install the acetyl group at position 6 using acetyl chloride under basic conditions.
Characterization should include 1H/13C NMR to confirm regioselectivity and HPLC for purity assessment .
Advanced: How can reaction conditions be optimized to improve yields in the synthesis of similar N-substituted benzamides?
Yields for N-substituted benzamides often depend on solvent choice , catalyst efficiency , and temperature control . highlights the use of polar aprotic solvents (e.g., DMF) and coupling reagents (e.g., EDC/HOBt) for amide bond formation. For this compound:
- Solvent Optimization : Test DMF vs. dichloromethane (DCM) to balance reactivity and solubility.
- Catalytic Systems : Evaluate Pd-catalyzed cross-coupling for introducing the piperidine-sulfonyl group, as trifluoromethyl groups in similar compounds () benefit from such methods.
- Temperature : Reflux conditions (e.g., 80–100°C) may enhance cyclization but could degrade sensitive functional groups. Use design of experiments (DoE) to model interactions between variables, as demonstrated in for flow-chemistry optimization .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
- 1H/13C NMR : Essential for confirming the thieno-pyridine core and substituent positions. For example, reports δ 2.24 ppm for methyl groups and δ 7.94 ppm for aromatic protons.
- IR Spectroscopy : Detect key functional groups (e.g., C≡N stretch at ~2220 cm⁻¹ , C=O at ~1719 cm⁻¹ ) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., m/z 403 [M+H]+ for a related carbonitrile in ).
- Elemental Analysis : Verify purity and stoichiometry .
Advanced: How can researchers resolve contradictions in biological activity data for structurally analogous compounds?
Conflicting activity data often arise from assay variability or solubility differences . For example:
- Assay Conditions : Adjust pH or use co-solvents (e.g., DMSO) to ensure compound solubility, as trifluoromethyl groups () enhance lipophilicity but may precipitate in aqueous buffers.
- Control Experiments : Include reference compounds (e.g., ’s pyrimidine-based analogs) to benchmark activity.
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., substituent electronic effects) impacting bioactivity .
Basic: What solubility challenges are anticipated for this compound, and how can they be mitigated?
The piperidine-sulfonyl group introduces polarity, but the thieno-pyridine core and acetyl/cyano substituents may reduce aqueous solubility. Strategies include:
- Salt Formation : Convert the benzamide to a sodium salt (e.g., ’s sodium N-(benzenesulfonyl)pyridin-aminide).
- Co-Solvents : Use DMSO:water mixtures (e.g., 10:90 v/v) for in vitro assays.
- Prodrug Design : Temporarily mask hydrophobic groups with hydrolyzable esters .
Advanced: What computational methods are suitable for predicting this compound’s binding affinity to target proteins?
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., ’s D3 receptor ligands).
- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ constants for the cyano group) with activity data from analogs ().
- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Basic: What purification methods are recommended for isolating this compound from reaction mixtures?
- Column Chromatography : Use silica gel with gradient elution (e.g., 5–10% MeOH in DCM) for polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data ( achieved 68% yield via ethanol recrystallization).
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water + 0.1% TFA for final purity validation .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic profile?
- Metabolic Stability : Replace the acetyl group with a tert-butyl carbamate (’s trifluoromethyl analogs show enhanced stability).
- Permeability : Introduce hydrogen bond donors (e.g., -OH) to improve transcellular transport.
- Toxicity Screening : Test metabolites via LC-MS/MS to identify reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
